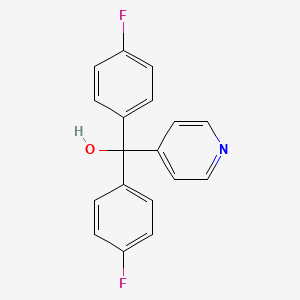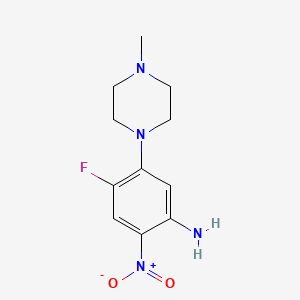
bis(4-fluorophenyl)(4-pyridinyl)methanol
Descripción general
Descripción
Bis(4-fluorophenyl)(4-pyridinyl)methanol, also known as BPFPM, is an organic compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. BPFPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 355.38 g/mol.
Aplicaciones Científicas De Investigación
Bis(4-fluorophenyl)(4-pyridinyl)methanol has shown potential applications in the pharmaceutical industry due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, as it has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, respectively.
Mecanismo De Acción
Bis(4-fluorophenyl)(4-pyridinyl)methanol exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, it inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. This compound also inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, this compound can increase the levels of these neurotransmitters in the brain, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and monoamine oxidase, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. This can lead to potential drug interactions and toxicity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of bis(4-fluorophenyl)(4-pyridinyl)methanol is its potential use as a tool compound for studying the role of acetylcholinesterase and monoamine oxidase in various physiological and pathological processes. However, one limitation of this compound is its potential for off-target effects due to its ability to inhibit the activity of other enzymes involved in drug metabolism.
Direcciones Futuras
There are several potential future directions for research on bis(4-fluorophenyl)(4-pyridinyl)methanol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, this compound could be used as a starting point for the development of new compounds with improved efficacy and selectivity.
Propiedades
IUPAC Name |
bis(4-fluorophenyl)-pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO/c19-16-5-1-13(2-6-16)18(22,15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRJUHCHNOCQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=NC=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B4142211.png)
![4-ethyl 2-methyl 5-[(1-adamantylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4142213.png)
![6-ethyl-6-methyl-3-(2-oxo-2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4142219.png)
![2-({[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4142227.png)
![2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4142231.png)

![N-(2-chlorophenyl)-4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4142251.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4142260.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B4142264.png)

![dimethyl 5-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4142269.png)
![N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide](/img/structure/B4142278.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)
![ethyl 4-({[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4142299.png)